Bienvenue dans la boutique en ligne BenchChem!

Aconityldoxorubicin

Drug Delivery Systems pH-Responsive Release Nanomedicine

Aconityldoxorubicin (CA-DXR) is a research-exclusive, pH-sensitive prodrug of doxorubicin. Its acid-labile cis-aconityl linker ensures stability at physiological pH (7.4) while enabling rapid, selective doxorubicin release in the acidic tumor microenvironment (pH 5.0-6.8). This validated mechanism reduces off-target cardiotoxicity compared to free doxorubicin or acid-insensitive prodrugs. It is an ideal payload for antibody-drug conjugates (DAR 40-45 achievable), PAMAM dendrimer platforms, and nanoparticle formulations (e.g., CAD@CNR), providing sustained, spatially controlled release over 40+ hours. Essential for R&D in tumor-selective drug delivery and pH-dependent cytotoxicity assays.

Molecular Formula C33H33NO16
Molecular Weight 699.6 g/mol
CAS No. 114390-31-7
Cat. No. B058588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAconityldoxorubicin
CAS114390-31-7
Synonymsaconityldoxorubicin
CA-DXR
Molecular FormulaC33H33NO16
Molecular Weight699.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=C(CC(=O)O)C(=O)O)O
InChIInChI=1S/C33H33NO16/c1-12-27(40)16(34-20(37)6-13(32(45)46)7-21(38)39)8-22(49-12)50-18-10-33(47,19(36)11-35)9-15-24(18)31(44)26-25(29(15)42)28(41)14-4-3-5-17(48-2)23(14)30(26)43/h3-6,12,16,18,22,27,35,40,42,44,47H,7-11H2,1-2H3,(H,34,37)(H,38,39)(H,45,46)/b13-6-/t12-,16-,18-,22-,27+,33-/m0/s1
InChIKeyXULUYSQCLZAMJZ-DZMFYADZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aconityldoxorubicin (CAS 114390-31-7): pH-Sensitive Doxorubicin Prodrug for Targeted Cancer Chemotherapy


Aconityldoxorubicin (cis-aconityl-doxorubicin, CA-DXR) is a pH-sensitive prodrug of the anthracycline chemotherapeutic doxorubicin, synthesized by conjugating the primary amine of doxorubicin to cis-aconitic acid via an amide bond [1]. This modification introduces an acid-labile linker that remains stable at physiological pH (7.4) but undergoes rapid hydrolysis in the mildly acidic tumor microenvironment (pH ~6.5-6.8) and endolysosomal compartments (pH 5.0-6.0), enabling tumor-selective release of the cytotoxic payload [2]. With a molecular weight of approximately 699.6 g/mol and the molecular formula C33H33NO16, aconityldoxorubicin is exclusively intended for research and development applications, not for human or veterinary therapeutic use [3].

Why Free Doxorubicin and Other Doxorubicin Prodrugs Cannot Substitute for Aconityldoxorubicin in Targeted Delivery Applications


Free doxorubicin lacks tumor selectivity, distributing non-specifically to both cancerous and healthy tissues, which results in dose-limiting cumulative cardiotoxicity and nephrotoxicity [1]. While alternative doxorubicin prodrugs exist, the cis-aconityl linkage in aconityldoxorubicin provides a uniquely well-characterized acid-triggered release profile, with extensive validation across multiple drug delivery platforms including polymer conjugates, dendrimers, nanoparticles, and antibody-drug conjugates [2]. Substitution with doxorubicin hydrochloride or acid-insensitive succinyl-linked doxorubicin prodrugs eliminates the pH-dependent activation that is essential for reducing off-target toxicity and enabling spatial and temporal control over drug release in the tumor microenvironment [3].

Quantitative Comparative Evidence for Aconityldoxorubicin: pH-Responsive Release, Enhanced Cellular Uptake, and Improved Cytostatic Activity


pH-Dependent Drug Release: Sustained and Acid-Triggered Hydrolysis Profile of CAD@CNR Prodrug

Aconityldoxorubicin (CAD) conjugated to cellulose nanocrystal rods (CAD@CNR) demonstrated a sustained drug release profile over 40 hours, with cumulative release significantly increasing as pH decreased [1]. At pH 7.4, cumulative release reached approximately 36%, whereas at pH 5.0, cumulative release increased to approximately 80% [1]. In contrast, the CAD@CNR prodrug was relatively stable at pH 7.4 but underwent rapid hydrolysis under acidic conditions due to the acid-catalyzed cleavage of the cis-aconityl amide bond [1].

Drug Delivery Systems pH-Responsive Release Nanomedicine

Enhanced Cellular Uptake: CAD@CNR Prodrug vs. Doxorubicin Hydrochloride

The CAD@CNR prodrug formulation demonstrated enhanced cellular uptake ability compared to free doxorubicin hydrochloride (DOX·HCl) during both 12 and 24 hours of incubation [1]. The enhanced uptake is attributed to the endocytosis mechanism facilitated by the rod-like morphology of the CAD@CNR nanocarrier, with a mean length of approximately 118 nm and an aspect ratio ranging from 12 to 15 [1].

Cellular Uptake Endocytosis Nanomedicine

Superior Cytostatic Activity: Cis-Aconityl-Linked Doxorubicin-WGA Conjugate vs. Free Doxorubicin

A wheat germ agglutinin (WGA)-doxorubicin conjugate prepared using a cis-aconityl linker demonstrated 160% of the cytostatic activity of free doxorubicin on Caco-2 colon carcinoma cells, considering a maximum of 50% release of the conjugated drug [1]. At pH 4.0, approximately 50% of the conjugated doxorubicin was released from the water-soluble prodrug within 24 hours [1].

Cytostatic Activity Colon Cancer Lectin Targeting

Acid-Triggered Cleavage vs. Acid-Insensitive Linker: Cis-Aconityl vs. Succinyl Conjugates

In a study comparing PEGylated PAMAM dendrimer-doxorubicin conjugates, doxorubicin was conjugated via either an acid-sensitive cis-aconityl linkage (PPCD) or an acid-insensitive succinic linkage (PPSD) [1]. The cis-aconityl-linked PPCD conjugates exhibited pH-responsive drug release, with higher release rates under acidic conditions (pH 5.0-6.0) than at physiological pH (7.4), whereas the succinyl-linked PPSD conjugates lacked this acid-triggered release property [1].

Linker Chemistry Prodrug Design pH-Responsive Release

Immunoconjugate Cytotoxicity: CA-DXR Antibody-Drug Conjugate vs. Naked Antibody

A cis-aconityl-doxorubicin (CA-DXR) immunoconjugate prepared with murine monoclonal antibodies against human breast tumor cells demonstrated MoAb-specific, molar ratio-dependent in vitro cytotoxicity [1]. Molar ratios of doxorubicin to antibody ranged from 40 to 45, and the immunoreactivity of the conjugated antibody was only slightly decreased compared to the naked antibody [1]. Specific cell-killing was observed after 3 hours of incubation with MoAb-reactive tumor cells [1].

Antibody-Drug Conjugate Breast Cancer Targeted Therapy

Research and Industrial Application Scenarios for Aconityldoxorubicin (CAS 114390-31-7)


pH-Responsive Nanoparticle and Nanomedicine Development

Aconityldoxorubicin is ideally suited for incorporation into nanoparticle-based drug delivery systems where tumor microenvironment-responsive release is desired. As demonstrated with cellulose nanocrystal rod (CAD@CNR) formulations, the cis-aconityl linkage provides sustained drug release over 40 hours with ~80% cumulative release at lysosomal pH (5.0) versus ~36% at physiological pH (7.4), enabling spatial and temporal control over doxorubicin delivery [1].

Antibody-Drug Conjugate (ADC) and Targeted Protein Conjugate Development

The acid-labile cis-aconityl linker makes aconityldoxorubicin an effective payload for antibody-drug conjugates and lectin-targeted therapies. Studies have shown that CA-DXR immunoconjugates retain antibody immunoreactivity while enabling specific cytotoxicity against target tumor cells, with molar drug-to-antibody ratios of 40-45 achievable using NHS active ester conjugation chemistry [2]. Furthermore, WGA-doxorubicin conjugates demonstrated 160% of free doxorubicin cytostatic activity on colon carcinoma cells [3].

Dendrimer-Based Multifunctional Nanocarrier Systems

Aconityldoxorubicin can be conjugated to PAMAM dendrimers via the cis-aconityl linkage to create multifunctional platforms for targeted cancer chemotherapy. Such systems exhibit acid-triggered drug release and can be further functionalized with targeting ligands such as folic acid for receptor-mediated endocytosis into cancer cells overexpressing folate receptors [4].

In Vitro Cancer Cell Line Studies Requiring Controlled Cytotoxic Payload Release

For researchers investigating pH-dependent cytotoxicity or endosomal/lysosomal drug release mechanisms, aconityldoxorubicin provides a validated tool compound. The IC50 of CAD@CNR against NCI H 460 cells was 1.75-fold higher without NH4Cl pretreatment than with pretreatment, confirming that drug release is triggered by low lysosomal pH (5.0) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aconityldoxorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.